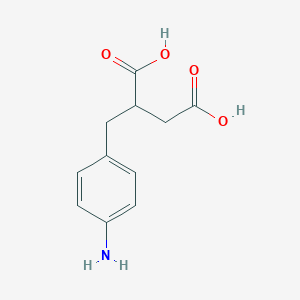

4-Aminobenzylbernsteinsäure

Übersicht

Beschreibung

4-Aminobenzylsuccinic acid is a chemical compound with potential relevance in the fields of organic chemistry and material science due to its unique structure and functional groups. While direct studies on 4-Aminobenzylsuccinic acid are limited, insights can be gained from research on structurally related compounds and their synthesis, chemical reactions, molecular structure, and properties.

Synthesis Analysis

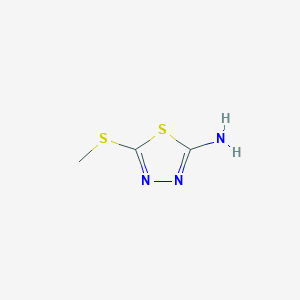

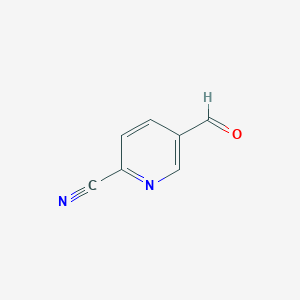

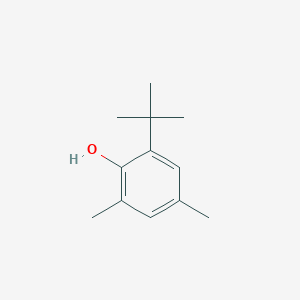

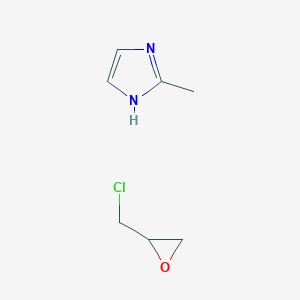

The synthesis of compounds structurally related to 4-Aminobenzylsuccinic acid often involves complex organic reactions. For instance, compounds with a 4-hydroxybenzyl unit have been synthesized from the rhizomes of Gastrodia elata Blume, demonstrating the use of natural products as starting points for chemical synthesis (Qing-lan Guo et al., 2015). Another approach involves the use of 4-aminobenzoic acid in the promotion of hydrogen bonding in crystallization processes, indicating its utility in forming co-crystals with substituted aromatic compounds (Graham Smith et al., 1997).

Molecular Structure Analysis

Molecular structure analysis, particularly through vibrational spectroscopy and X-ray diffraction, is critical for understanding the configuration and conformation of compounds. For example, the structures of various amino acid derivatives have been determined by spectroscopic methods, providing insights into their molecular architecture and potential applications (Qing-lan Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminobenzylsuccinic acid or related compounds can lead to various products, depending on the conditions. The cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide solution is an example of a specific reaction pathway, showcasing the potential for generating azoxybenzene and azobenzene derivatives through intramolecular redox reactions (B. Boduszek et al., 1998).

Physical Properties Analysis

The physical properties of compounds like 4-Aminobenzylsuccinic acid, including solubility, melting point, and crystal structure, are often determined through experimental methods such as thermal analysis and solubility tests. For instance, the study on the synthesis, characterization, thermal stability, and band gap of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides valuable information on the thermal behavior and semiconductor properties of the synthesized oligomers (I. Kaya et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are central to understanding how 4-Aminobenzylsuccinic acid and similar compounds interact in various chemical environments. Research on the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates highlights synthetic routes to specific products, emphasizing the importance of understanding the chemical properties for synthesizing targeted compounds (P. Datta et al., 2001).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

4-Aminobenzylbernsteinsäure wurde verwendet, um Cellulosefasern zu modifizieren und so antibakterielle Materialien auf Cellulosebasis zu schaffen . Die modifizierten Cellulosefasern zeigten eine ausgezeichnete antibakterielle Aktivität gegen S. aureus und E. coli, mit Hemmungsraten von mehr als 99,6 % bzw. 99,0 % . Dies macht das Material vorteilhaft für den Einsatz in relevanten Anwendungen, wie z. B. in den Bereichen Medizin- und Lebensmittelverpackung .

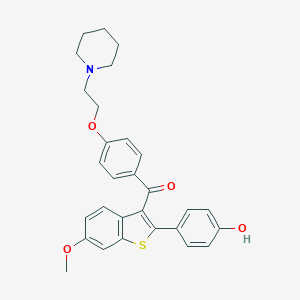

Biosensorentwicklung

Die Verbindung wurde bei der Entwicklung elektrochemisch funktionalisierter Plattformen für die Immobilisierung von Biomolekülen verwendet . Diese Plattformen wurden für die Immobilisierung und den direkten Nachweis von Purinbasen (Adenin und Guanin) untersucht . Die Plattformen wurden auch für die Immobilisierung des DD K-Peptids bewertet, wobei die antibakterielle Aktivität und die biologische Erkennung mit Hilfe der komplementären (Phospholipid 1-Palmitoyl-2-Oleoylphosphatidylcholin – POPC) und nicht komplementären (Phospholipid POPC + Cholesterin) Ziele überprüft wurden .

Pharmazeutische Anwendungen

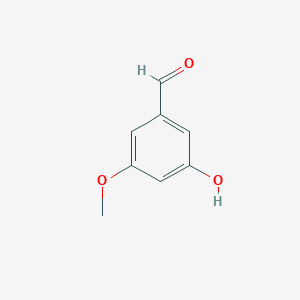

This compound und ihre Derivate haben verschiedene biologische Aktivitäten gezeigt . In der pharmazeutischen Forschung wurde es mit verschiedenen aromatischen Aldehyden, einschließlich Salicylaldehyden, kombiniert, um neue Verbindungen mit potenziellen therapeutischen Anwendungen zu schaffen .

Zukünftige Richtungen

While specific future directions for “4-Aminobenzylsuccinic acid” are not mentioned in the available literature, research into similar compounds is ongoing. For instance, there is interest in the development of protease-activated prodrugs, which could potentially involve compounds like "4-Aminobenzylsuccinic acid" . Additionally, DNAzyme-based biosensors represent another area of active research that could potentially involve similar compounds .

Eigenschaften

IUPAC Name |

2-[(4-aminophenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYHPQQWPDLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977010 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61445-53-2, 75043-31-1 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

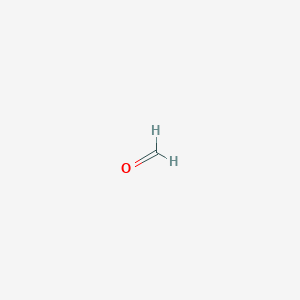

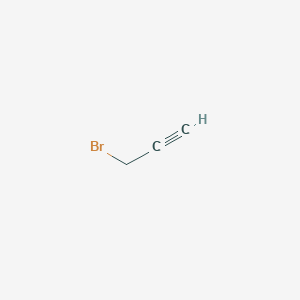

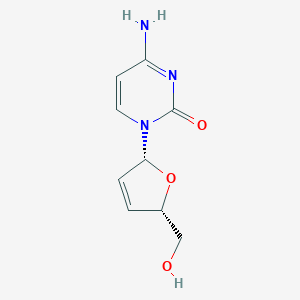

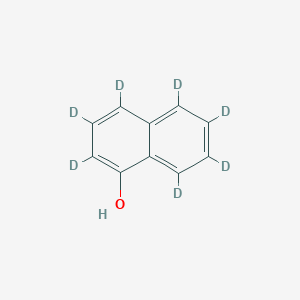

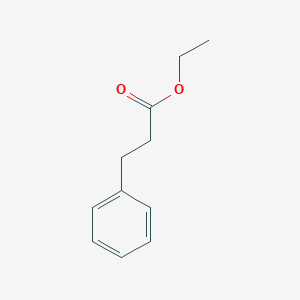

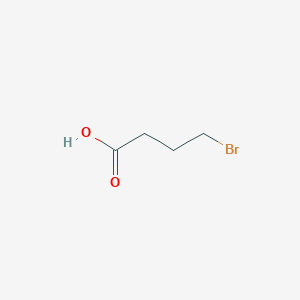

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)